molecular formula C15H19N5O3S B2502801 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide CAS No. 1207033-13-3

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2502801
CAS No.: 1207033-13-3
M. Wt: 349.41
InChI Key: HXVDKMCDISVOBF-UHFFFAOYSA-N
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Description

1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic compound of significant research interest, designed as a complex molecular scaffold incorporating pyrazole, piperidine, and thiazole heterocycles. Its structure suggests potential as a key intermediate or building block in medicinal chemistry and drug discovery programs, particularly for the development of novel enzyme inhibitors . Pyrazole-carboxamide derivatives are extensively investigated in agricultural science for their fungicidal activities. For instance, related compounds have been shown to exhibit high efficacy against fungal plant pathogens like Rhizoctonia solani by potentially disrupting mitochondrial function, specifically by inhibiting complexes II and IV in the electron transport chain, leading to impaired energy metabolism and cell death . Furthermore, the inclusion of the 1,3-thiazole moiety, a privileged structure in pharmacology, points to potential applications in the synthesis of compounds for biological evaluation against various inflammatory and infectious targets . Researchers value this compound for its potential to interact with multiple biological pathways. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

IUPAC Name

1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-19-9-11(13(18-19)23-2)14(22)20-6-3-10(4-7-20)12(21)17-15-16-5-8-24-15/h5,8-10H,3-4,6-7H2,1-2H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVDKMCDISVOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a piperidine ring, a pyrazole moiety, and a thiazole group. Its molecular formula is C15H19N5O3SC_{15}H_{19}N_{5}O_{3}S, with a molecular weight of approximately 349.4 g/mol .

PropertyValue
Molecular FormulaC₁₅H₁₉N₅O₃S
Molecular Weight349.4 g/mol
CAS Number1207033-13-3

The precise mechanism of action for this compound remains largely unexplored due to limited research. However, similar compounds containing pyrazole and thiazole moieties have been shown to interact with various biological targets, including enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Research indicates that compounds with similar structural characteristics to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancer cells .
  • A study highlighted that pyrazole-based compounds showed promising results against MDA-MB-231 breast cancer cells and HepG2 liver cancer cells .

Anti-inflammatory Activity

Compounds featuring the pyrazole structure have also been associated with anti-inflammatory effects. For example:

  • Some derivatives have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial properties of similar compounds suggest potential applications in treating infections:

  • Studies have reported that certain pyrazole derivatives exhibit antimicrobial activity against various bacterial strains and fungi .

Study on Pyrazole Derivatives

A significant study evaluated a series of novel pyrazole derivatives for their biological activities. It was found that these compounds exhibited a range of effects from anticancer to anti-inflammatory properties. The study concluded that modifications in the pyrazole ring could enhance biological activity .

Structure-Activity Relationship (SAR)

Research into the SAR of thiazole-containing compounds has revealed that specific substitutions on the thiazole ring can significantly influence biological activity. For example:

  • The presence of electron-donating groups on the phenyl ring was linked to increased cytotoxicity against cancer cell lines .

Scientific Research Applications

Therapeutic Potential

The primary applications of this compound are in the development of therapeutic agents for various diseases:

  • Metabolic Disorders : Research indicates that compounds similar to this one can inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome, including type 2 diabetes and obesity. Inhibition of this enzyme could lead to improved insulin sensitivity and reduced fat accumulation .
  • CNS Disorders : The compound may also have applications in treating CNS disorders such as Alzheimer's disease and mild cognitive impairment. Studies suggest that compounds targeting neuroinflammation and oxidative stress pathways can be beneficial in these conditions .

Antimicrobial Activity

Preliminary studies have shown that related pyrazole derivatives exhibit antimicrobial properties against various pathogens. The incorporation of thiazole and piperidine structures may enhance the antimicrobial efficacy of this compound, making it a candidate for further exploration in the development of new antibiotics .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction modes of this compound with specific biological targets. These computational methods provide insights into how modifications to the chemical structure can influence biological activity, guiding future synthesis efforts .

Case Study 1: Inhibition of Metabolic Syndrome Pathways

A study involving compounds structurally similar to 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide demonstrated significant inhibition of 11β-hydroxysteroid dehydrogenase type 1 in vitro. The results indicated potential for these compounds to ameliorate symptoms associated with metabolic syndrome, including obesity and insulin resistance .

Case Study 2: CNS Activity Assessment

Another investigation focused on the neuroprotective effects of pyrazole derivatives in models of Alzheimer's disease. The results suggested that these compounds could reduce amyloid-beta plaque formation and improve cognitive function in animal models, highlighting their potential as therapeutic agents for neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogues with Modified Thiazole Moieties

1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide
  • Key Differences : The thiazole is fused to a cyclohexene ring (tetrahydrobenzo[d]thiazol-2-yl), increasing hydrophobicity and steric bulk.
  • Impact : Enhanced lipid solubility may improve membrane permeability but reduce aqueous solubility. The IC₅₀ for similar tetrahydrobenzo-thiazole derivatives in kinase assays ranges from 60–100 nM, suggesting moderate potency .
N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl] Derivatives
  • Example : 1-Ethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide (CAS 1170110-22-1).
  • Impact : Pyridine’s electron-withdrawing nature may enhance binding to metal ions in enzyme active sites. Yields for such derivatives are moderate (47–72%) .

Piperidine-4-carboxamide Derivatives with Sulfonyl or Carbonyl Linkers

1-[(5-Chlorothiophen-2-yl)sulfonyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
  • Key Differences : A sulfonyl linker and chlorothiophene group replace the pyrazole-carbonyl.
  • Impact: Sulfonyl groups increase metabolic stability but may reduce cell permeability. Molecular weight: 469.00 g/mol .
N-(4-(Benzo[d]thiazol-2-yl)phenyl)piperidine-4-carboxamides
  • Example : N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-(3-fluorophenylsulfonyl)piperidine-4-carboxamide.
  • Key Differences : Aromatic benzo-thiazole and sulfonyl groups dominate.
  • Impact : Higher molecular weight (≥450 g/mol) may limit bioavailability. IC₅₀ values in pain models range from 14–60 nM .

Pyrazole-Carbonyl Derivatives with Varied Heterocycles

1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
  • Key Differences : Indole-2-carbonyl replaces pyrazole-carbonyl.
  • Impact : Indole’s planar structure facilitates intercalation in DNA or hydrophobic enzyme pockets. Synthesis yields are low (10–23%) due to steric hindrance .
N-(1-Methyl-1H-pyrazol-4-yl)methyl Derivatives
  • Example : 1-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide.
  • Key Differences : Nitro and methyl groups on pyrazole alter electronic properties.
  • Impact : Nitro groups may confer redox activity but increase toxicity risks. Molecular weight: 290.28 g/mol .

Pharmacological Data Comparison

Compound IC₅₀ (nM) Molecular Weight (g/mol) Key Features Reference
Target Compound N/A 376.44 Thiazole + methoxy-methylpyrazole
N-[(4-Methylthiazol-2-yl)]benzamide 14.9 354.40 Hydroxyquinoline backbone
1-(Tetrahydrobenzo[d]thiazol-2-yl) 60.8 444.59 Cyclohexene-fused thiazole
Filapixant (Purinoreceptor antagonist) N/A 487.45 Pyrimidine + trifluoromethyl group

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves coupling a pyrazole-carbonyl intermediate with a piperidine-thiazole carboxamide precursor. Key steps include:

  • Amide bond formation : Acid (e.g., 3-methoxy-1-methyl-pyrazole-4-carboxylic acid) activated via coupling reagents (e.g., HATU or EDCI) reacts with N-(thiazol-2-yl)piperidine-4-carboxamide .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while methanol or ethanol may improve selectivity .
  • Catalysts : Triethylamine or cesium carbonate is often used to neutralize byproducts, with yields ranging from 6% to 39% depending on steric hindrance and purification methods (e.g., column chromatography) .

Data Note : Lower yields (e.g., 6% for compound 59 in ) may result from poor solubility or competing side reactions, necessitating iterative optimization of temperature (35–100°C) and stoichiometry .

Basic: Which analytical techniques are most effective for confirming structural integrity?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole and thiazole moieties. For example, methoxy protons (~δ 3.8–4.0 ppm) and piperidine carbons (~45–55 ppm) are diagnostic .
  • Mass spectrometry (HRMS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks) with <2 ppm error .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) .

Advanced: How can computational modeling predict reactivity and biological target interactions?

Methodological Answer:

  • Docking studies : Molecular docking (AutoDock Vina, Schrödinger) identifies potential binding sites in enzymes (e.g., kinases) by analyzing hydrogen bonds between the thiazole nitrogen and catalytic residues .
  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the pyrazole-carbonyl group, which influences nucleophilic attack susceptibility .
  • MD simulations : Track stability of ligand-protein complexes over 100 ns trajectories to evaluate binding free energies (MM-PBSA) .

Contradiction Alert : Discrepancies between predicted and experimental IC₅₀ values may arise from solvent effects or protein flexibility not modeled in simulations .

Advanced: What strategies mitigate low yields in multi-step syntheses of similar derivatives?

Methodological Answer:

  • Intermediate purification : Isolate and characterize intermediates (e.g., via flash chromatography) before proceeding to subsequent steps to minimize carryover impurities .
  • Protecting groups : Temporarily shield reactive amines (e.g., Boc protection) during coupling steps to prevent undesired side reactions .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 48 h to 2 h) and improve yields by 15–20% through enhanced thermal efficiency .

Case Study : In , compound 59 required multiple recrystallizations to achieve 99% purity despite a 6% yield, highlighting trade-offs between yield and purity .

Advanced: How do solvent polarity and catalyst selection affect stereochemical outcomes?

Methodological Answer:

  • Solvent effects : Polar solvents (DMF) stabilize transition states in SN2 reactions, favoring retention of configuration at the piperidine ring. Nonpolar solvents (toluene) may promote racemization .
  • Chiral catalysts : Use of (R)-BINOL-phosphoric acid in asymmetric synthesis can induce enantiomeric excess (>90%) in thiazole-containing analogs .
  • Kinetic vs. thermodynamic control : Higher temperatures (80°C) favor thermodynamic products (e.g., equatorial piperidine conformers), while lower temperatures (0°C) trap kinetic intermediates .

Advanced: What approaches resolve contradictory data in biological activity assays?

Methodological Answer:

  • Dose-response validation : Repeat assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific toxicity .
  • Orthogonal assays : Confirm kinase inhibition via both fluorescence polarization (binding affinity) and Western blotting (phosphorylation status) .
  • Meta-analysis : Compare IC₅₀ values across studies while normalizing for assay conditions (e.g., ATP concentration in kinase assays) .

Example : In , conflicting cytotoxicity data were resolved by standardizing incubation times and serum concentrations .

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